3-[(diethylamino)methyl]-1-(2,2-dimethylpropyl)-3-hydroxy-2-piperidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(diethylamino)methyl]-1-(2,2-dimethylpropyl)-3-hydroxy-2-piperidinone, also known as DMHP, is a synthetic compound that belongs to the family of piperidinone derivatives. It has been widely studied for its potential use as an anesthetic agent due to its unique properties.
Wirkmechanismus
The exact mechanism of action of 3-[(diethylamino)methyl]-1-(2,2-dimethylpropyl)-3-hydroxy-2-piperidinone is not fully understood. However, it is believed to act on the central nervous system by binding to GABA-A receptors, which are responsible for inhibiting neuronal activity. 3-[(diethylamino)methyl]-1-(2,2-dimethylpropyl)-3-hydroxy-2-piperidinone enhances the activity of GABA-A receptors, leading to an increase in inhibitory neurotransmission and subsequent sedation and anesthesia.
Biochemical and Physiological Effects
3-[(diethylamino)methyl]-1-(2,2-dimethylpropyl)-3-hydroxy-2-piperidinone has been shown to have minimal cardiovascular and respiratory effects, making it a potentially safer alternative to traditional anesthetic agents. It has also been shown to have minimal effects on liver and kidney function, making it a potentially useful agent in patients with liver or kidney disease. However, 3-[(diethylamino)methyl]-1-(2,2-dimethylpropyl)-3-hydroxy-2-piperidinone has been shown to cause a decrease in blood pressure and heart rate, which may limit its use in certain patient populations.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(diethylamino)methyl]-1-(2,2-dimethylpropyl)-3-hydroxy-2-piperidinone has several advantages for use in lab experiments. It has a rapid onset of action and short duration of action, which allows for precise control of anesthesia depth and duration. It also has minimal cardiovascular and respiratory effects, which can simplify experimental design. However, 3-[(diethylamino)methyl]-1-(2,2-dimethylpropyl)-3-hydroxy-2-piperidinone has limitations in terms of its availability and cost, which may limit its use in certain research settings.
Zukünftige Richtungen
There are several future directions for research involving 3-[(diethylamino)methyl]-1-(2,2-dimethylpropyl)-3-hydroxy-2-piperidinone. One area of research could involve the development of new synthetic methods for 3-[(diethylamino)methyl]-1-(2,2-dimethylpropyl)-3-hydroxy-2-piperidinone, which could improve its availability and reduce its cost. Another area of research could involve the optimization of 3-[(diethylamino)methyl]-1-(2,2-dimethylpropyl)-3-hydroxy-2-piperidinone dosing and administration, which could improve its safety and efficacy. Additionally, further research is needed to fully understand the mechanism of action of 3-[(diethylamino)methyl]-1-(2,2-dimethylpropyl)-3-hydroxy-2-piperidinone and its potential use in other areas of medicine, such as pain management and sedation.
Synthesemethoden
3-[(diethylamino)methyl]-1-(2,2-dimethylpropyl)-3-hydroxy-2-piperidinone can be synthesized through a multi-step process involving the reaction of various chemical compounds. The first step involves the reaction of 2,2-dimethylpropylamine with 3-chloro-1,2-propanediol to produce 3-(2,2-dimethylpropylamino)-1,2-propanediol. This intermediate compound is then reacted with ethyl chloroformate to produce the corresponding ester. The final step involves the reaction of the ester with hydroxylamine to yield 3-[(diethylamino)methyl]-1-(2,2-dimethylpropyl)-3-hydroxy-2-piperidinone.
Wissenschaftliche Forschungsanwendungen
3-[(diethylamino)methyl]-1-(2,2-dimethylpropyl)-3-hydroxy-2-piperidinone has been extensively studied for its potential use as an anesthetic agent. It has been shown to have a rapid onset of action, short duration of action, and minimal cardiovascular and respiratory effects. 3-[(diethylamino)methyl]-1-(2,2-dimethylpropyl)-3-hydroxy-2-piperidinone has also been studied for its potential use as a sedative and analgesic agent.
Eigenschaften
IUPAC Name |
3-(diethylaminomethyl)-1-(2,2-dimethylpropyl)-3-hydroxypiperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O2/c1-6-16(7-2)12-15(19)9-8-10-17(13(15)18)11-14(3,4)5/h19H,6-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDDIBNWWGKNDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1(CCCN(C1=O)CC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.